N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-piperazin-1-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-12-11(16)10-8-9(2-3-14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABQCFXYZBPWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Synthetic Pathways
Retrosynthetic Analysis of N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, two primary disconnections are considered logical.
Amide Bond Disconnection: The first disconnection targets the amide bond (a C-N bond). This bond can be retrosynthetically cleaved to yield a 4-(piperazin-1-yl)pyridine-2-carboxylic acid derivative and methylamine (B109427). This is a standard and reliable disconnection, as amide bond formation is one of the most well-established transformations in organic synthesis.
Pyridine-Piperazine C-N Bond Disconnection: The second key disconnection is the bond between the C4 position of the pyridine (B92270) ring and the nitrogen of the piperazine (B1678402) moiety. This cleavage suggests a nucleophilic aromatic substitution (SNAr) pathway. This disconnection leads to two precursor molecules: a 4-substituted pyridine-2-carboxamide (where the substituent is a good leaving group, such as a halogen) and piperazine.
These disconnections suggest a synthetic strategy that involves first preparing a suitably functionalized pyridine-2-carboxamide core, followed by the introduction of the piperazine ring.
Classical and Modern Synthetic Routes for the Pyridine-2-carboxamide Core
The pyridine-2-carboxamide scaffold is a common feature in many biologically active compounds. nih.gov Its synthesis can be achieved through various methods, focusing on the formation of the amide bond and the functionalization of the pyridine ring.
The formation of the N-methyl carboxamide group at the C2 position of the pyridine ring is a critical step. This can be accomplished by reacting a pyridine-2-carboxylic acid derivative with methylamine.
Classical Methods: A traditional approach involves the conversion of the carboxylic acid (picolinic acid or a derivative) into a more reactive species, such as an acyl chloride. nih.govmdpi.com For instance, reacting the carboxylic acid with thionyl chloride or oxalyl chloride generates the corresponding acyl chloride, which readily reacts with methylamine to form the desired amide. nih.govmdpi.com
Modern Coupling Reagents: Contemporary synthesis often employs coupling reagents that facilitate direct amide bond formation from carboxylic acids and amines under milder conditions, minimizing the need for harsh reagents. nih.gov Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base, are highly efficient for this purpose. acs.org Boron-based reagents, such as B(OCH₂CF₃)₃, have also emerged as effective mediators for direct amidation. acs.org
| Method | Activating Agent / Coupling Reagent | Typical Conditions | Reference |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Reaction with carboxylic acid, followed by addition of amine. | nih.gov |
| Peptide Coupling | HBTU, HATU, or similar uronium salts | Carboxylic acid, amine, coupling reagent, and a base (e.g., DIPEA) in an aprotic solvent (e.g., DMF). | acs.org |
| Boron-Mediated Amidation | B(OCH₂CF₃)₃ | Equimolar acid and amine with the borate (B1201080) ester in a solvent like acetonitrile (B52724), often with heating. | acs.org |
| Sulfur Trioxide Pyridine Complex | SO₃·py | Reaction of carboxylic acids with formamide (B127407) derivatives. | oup.com |
To enable the subsequent introduction of the piperazine moiety at the C4 position, the pyridine ring must be appropriately functionalized. This typically involves introducing a good leaving group, most commonly a halogen atom.
The pyridine nucleus is electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at the C2 and C4 positions. nih.govyoutube.com However, direct functionalization can be challenging. One effective strategy is to start with a pre-functionalized pyridine derivative. For example, 2,4-dichloropyridine (B17371) can be selectively reacted at the more activated C4 position. Alternatively, a precursor like 5-chloropyridine-2-carboxylic acid can be synthesized and then elaborated. google.com The synthesis of polysubstituted pyridines can also be achieved through cyclization reactions of linear precursors, allowing for the incorporation of desired functional groups from the outset. nih.gov
Strategies for Introducing and Modifying the Piperazine Moiety
With the functionalized pyridine-2-carboxamide core in hand, the final key step is the introduction of the piperazine ring.
Nucleophilic aromatic substitution (SNAr) is the most direct and widely used method for attaching the piperazine moiety to the C4 position of the pyridine ring. nih.gov This reaction requires an electron-deficient aromatic ring (which the pyridine nucleus is) and a good leaving group (e.g., F, Cl) at the position of substitution. stackexchange.com
The mechanism involves the attack of the nucleophile (piperazine) on the electron-deficient C4 carbon, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. stackexchange.comyoutube.com The subsequent loss of the leaving group restores aromaticity and yields the final product. The reactivity of halopyridines in SNAr reactions typically follows the order F > Cl > Br > I, a phenomenon known as the "element effect". nih.gov
| Pyridine Substrate | Nucleophile | Conditions | Reference |
|---|---|---|---|
| 4-Halopyridine derivative | Piperazine or N-methylpiperazine | Often performed at elevated temperatures, sometimes with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMSO, DMF). | nih.gov |
| Pentafluoropyridine | Piperazine | Reaction occurs preferentially at the C4 position in the presence of a base like Na₂CO₃ in acetonitrile. | researchgate.net |
| 2-Chloro-5-nitropyridine | N-methylpiperazine | Quantitative yields can be achieved, demonstrating the activation by an electron-withdrawing group. | nih.gov |
Reductive amination is a powerful method for forming C-N bonds, typically by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. nih.gov While not the primary method for attaching piperazine directly to the pyridine ring in this target molecule, it is a crucial technique in the broader synthesis of complex piperazine-containing drugs. nih.gov
This technique is most relevant for modifying the piperazine ring itself. For instance, if a piperazine derivative with a specific N-substituent is required, reductive amination can be used. A common protocol involves reacting a monosubstituted piperazine with an aldehyde or ketone and a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govnih.gov This method is widely employed for the synthesis of N-alkyl piperazine derivatives. nih.gov
In the context of synthesizing the parent compound this compound, this technique would be more applicable if a more complex, non-commercially available piperazine derivative were needed as the starting nucleophile for the SNAr step.
Optimization of Reaction Conditions and Process Development for Scalability
Solvent Effects on Reaction Yields and Selectivity
The choice of solvent is a critical parameter that can significantly influence the yield, reaction rate, and even the regioselectivity of a chemical transformation. In the synthesis of piperidinyl-1H-pyrazole-4-carboxylates, which are analogues, the solvent was shown to have a profound effect on the outcome of the coupling reaction. mdpi.com
An investigation into the reaction between a β-enamino diketone and phenylhydrazine (B124118) demonstrated that polar protic solvents like ethanol (B145695) provided high regioselectivity (99.5%) and a good yield (78%) of the desired product. mdpi.com In contrast, polar aprotic solvents such as acetonitrile (ACN) or nonpolar solvents like carbon tetrachloride (CCl₄) resulted in lower selectivity and the formation of significant amounts of the undesired regioisomer. mdpi.com
Table 1: Effect of Solvent on Reaction Regioselectivity and Yield
| Entry | Solvent | Ratio (Product : Isomer) | Yield (%) |
|---|---|---|---|
| 1 | EtOH | 99.5 : 0.5 | 78 |
| 2 | ACN | 68.0 : 32.0 | 72 |
| 3 | CCl₄ | 49.0 : 51.0 | 65 |
Data derived from a model system for the synthesis of related heterocyclic compounds. mdpi.com
This highlights the importance of solvent screening during the optimization phase to identify conditions that favor the formation of the desired product exclusively.
Catalyst Systems for Coupling Reactions
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to form bonds more efficiently and under milder conditions. For the formation of the crucial amide bond in this compound analogues, various catalytic systems have been explored.
Lewis acid catalysts, including simple, low-cost compounds like boric acid and boronic acids, as well as titanium and zirconium compounds, have been reported for direct amidation reactions. ucl.ac.uk These catalysts facilitate the dehydrative condensation between carboxylic acids and amines, avoiding the need for stoichiometric activating agents and thus reducing waste. ucl.ac.uk More complex, functionalized boronic acid systems have also been developed to achieve lower reaction temperatures or increased reaction rates. ucl.ac.uk In related syntheses of pyridine derivatives, metal catalysts such as copper, palladium, and rhodium have been used for cyclization and coupling reactions. ijpsonline.com Zinc(II) compounds have also been shown to catalyze the nucleophilic addition of amines like piperazine to nitriles. rsc.org
Minimization of By-product Formation
A key goal in process development is the minimization of by-products to simplify purification and maximize the yield of the target compound. In the synthesis of piperazine-containing pyridines, a common side reaction is the formation of bis-substituted piperazine, where both nitrogen atoms of the piperazine ring react. researchgate.net
Several strategies can be employed to mitigate this issue. One straightforward approach is to use a large molar excess of piperazine relative to the pyridine reactant. researchgate.net This statistical approach increases the probability that the electrophilic pyridine species will react with an unreacted piperazine molecule. A more refined method involves the use of a piperazine derivative where one nitrogen is protected with a removable group, such as a tert-butyloxycarbonyl (Boc) group. researchgate.net This ensures that only one nitrogen atom is available for reaction. After the coupling reaction, the protecting group is removed in a subsequent step to yield the desired monosubstituted product. researchgate.net Careful optimization of reaction conditions, such as temperature and addition rates, can also help control selectivity and reduce unwanted side reactions. researchgate.net
Green Chemistry Principles in the Synthesis of this compound Analogues
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to reduce environmental impact and improve sustainability. This involves using less hazardous chemicals, designing energy-efficient processes, and minimizing waste.
For the synthesis of pyridine and its analogues, several green protocols have been developed. These include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. acs.org A key aspect of green chemistry is the use of environmentally benign solvents. Reactions performed in water or ethanol are preferred over those requiring chlorinated or other hazardous organic solvents. researchgate.netacs.org
Advanced Structural and Spectroscopic Elucidation Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides profound insight into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed map of the molecular structure can be constructed.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the number and type of hydrogen atoms in a molecule. The analysis of N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide would reveal distinct signals corresponding to the protons on the pyridine (B92270) ring, the piperazine (B1678402) ring, and the N-methyl group. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons on the pyridine ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the piperazine ring would likely resonate in the mid-field region, while the N-methyl protons would appear most upfield as a distinct singlet.
Integration of the signal peaks provides the ratio of the number of protons contributing to each signal. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets) offer valuable information about the connectivity of adjacent, non-equivalent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H3 | 8.1-8.3 | d |
| Pyridine-H5 | 7.0-7.2 | d |
| Pyridine-H6 | 8.4-8.6 | s |
| Piperazine-H (adjacent to Pyridine) | 3.4-3.6 | t |
| Piperazine-H (adjacent to NH) | 2.9-3.1 | t |
| N-Methyl (CH₃) | 2.7-2.9 | d |
| Amide (NH) | 8.0-8.2 | q (broad) |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment. The carbonyl carbon of the amide group is characteristically found far downfield (δ 160-180 ppm). The aromatic carbons of the pyridine ring would appear in the δ 100-160 ppm range, while the aliphatic carbons of the piperazine ring and the N-methyl group would be observed in the upfield region (δ 20-60 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Amide) | 165-168 |
| Pyridine-C2 | 152-155 |
| Pyridine-C4 | 155-158 |
| Pyridine-C6 | 148-151 |
| Pyridine-C3 | 108-111 |
| Pyridine-C5 | 106-109 |
| Piperazine-C (adjacent to Pyridine) | 45-48 |
| Piperazine-C (adjacent to NH) | 48-51 |
| N-Methyl (CH₃) | 25-28 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing ¹H-¹H correlations. It would be used to trace the connectivity of protons within the pyridine and piperazine rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, for example, linking the piperazine ring to the C4 position of the pyridine ring and confirming the position of the N-methylcarboxamide group at C2.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and offers clues about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular mass of a compound with a very high degree of accuracy (typically to four or five decimal places). chemicalbook.com This precision allows for the calculation of the elemental formula. For this compound (C₁₁H₁₆N₄O), HRMS would be used to confirm that the experimentally measured mass corresponds to the theoretical calculated mass, thereby validating the molecular formula and ruling out other possibilities. chemicalbook.com
Table 3: HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 221.1402 |
| [M+Na]⁺ | 243.1222 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion (or a protonated molecule, [M+H]⁺) is selected. This parent ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (daughter ions). The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.
For this compound, key fragmentation pathways would likely involve the cleavage of the piperazine ring, the loss of the N-methylcarboxamide group, or the fragmentation of the pyridine ring. Analyzing these specific fragment masses helps to piece together and confirm the proposed structure.
X-ray Crystallography for Solid-State Structure Determination
The conformation of this compound in the crystalline state is determined by the rotational freedom around several key single bonds. The relative orientation of the pyridine ring and the carboxamide group is a critical conformational feature. In related N-substituted pyridine-2-carboxamides, the amide group often exhibits near planarity with the pyridine ring to maximize electronic conjugation. However, steric hindrance from the N-methyl group and the bulky piperazinyl substituent at the 4-position may induce some torsion.
Table 1: Predicted Torsional Angles and Conformational Features
| Feature | Predicted Conformation | Rationale |
| Pyridine-Carboxamide | Near planar | Potential for π-conjugation |
| Piperazine Ring | Chair conformation | Lowest energy conformation |
| Pyridine-Piperazine | Twisted | Minimization of steric hindrance |
| N-Methyl Group | Orientated to minimize steric clash | Steric considerations |
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions. The presence of a hydrogen bond donor (the N-H group of the carboxamide, if not methylated, but here the N-methyl precludes this) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyridine and piperazine rings, and the carbonyl oxygen) suggests a high propensity for hydrogen bond formation.
In the case of this compound, the primary interactions are likely to be C-H···O and C-H···N hydrogen bonds. The carbonyl oxygen is a strong hydrogen bond acceptor and is expected to participate in interactions with C-H donors from neighboring pyridine or piperazine rings. The pyridine nitrogen and the piperazine nitrogen atoms also serve as potential hydrogen bond acceptors.
Table 2: Plausible Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Significance |
| C-H···O Hydrogen Bond | C-H (Pyridine, Piperazine, Methyl) | C=O | High |
| C-H···N Hydrogen Bond | C-H (Pyridine, Piperazine, Methyl) | N (Pyridine, Piperazine) | Moderate |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Moderate |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and gaining insights into its molecular structure. By analyzing the vibrational modes of the molecule, characteristic spectral signatures can be assigned.
The FT-IR and Raman spectra of this compound will be complex, with contributions from the pyridine ring, the N-methyl carboxamide group, and the piperazine moiety. The key vibrational modes are predicted based on data from analogous structures.
Pyridine Ring Vibrations : The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. The C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N ring stretching modes give rise to a group of bands in the 1600-1400 cm⁻¹ range. researchgate.net Ring breathing modes, which are often prominent in the Raman spectrum, are expected in the 1050-990 cm⁻¹ region.
Carboxamide Group Vibrations : The N-methyl carboxamide group has several characteristic vibrational bands. The most intense of these is the C=O stretching vibration (Amide I band), which is expected to appear in the 1680-1630 cm⁻¹ region in the FT-IR spectrum. The position of this band is sensitive to the local environment and hydrogen bonding. The C-N stretching vibration, coupled with N-H bending (if a secondary amide), contributes to the Amide II band. For this tertiary amide, a C-N stretch is expected around 1400 cm⁻¹.
Piperazine Ring Vibrations : The piperazine ring will show characteristic C-H stretching vibrations below 3000 cm⁻¹. The C-N stretching vibrations of the piperazine ring are expected in the 1200-1000 cm⁻¹ region. The chair conformation of the piperazine ring will also have specific deformation and rocking modes.
The formation of intermolecular hydrogen bonds in the solid state can lead to shifts in the vibrational frequencies of the involved functional groups. For example, the C=O stretching frequency may shift to a lower wavenumber upon hydrogen bonding. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Functional Group/Moiety | Vibrational Mode | Predicted FT-IR Range (cm⁻¹) | Predicted Raman Range (cm⁻¹) |
| Pyridine | C-H Stretch | 3100-3000 | 3100-3000 |
| C=C, C=N Stretch | 1600-1400 | 1600-1400 | |
| Ring Breathing | Weak/Absent | 1050-990 | |
| Carboxamide | C=O Stretch (Amide I) | 1680-1630 | 1680-1630 |
| C-N Stretch | ~1400 | ~1400 | |
| Piperazine | C-H Stretch | 2950-2800 | 2950-2800 |
| C-N Stretch | 1200-1000 | 1200-1000 | |
| N-Methyl | C-H Stretch | 2980-2900 | 2980-2900 |
Chiroptical Methods for Stereochemical Assignment (if applicable)
Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are analytical techniques used to study chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.
This compound is an achiral molecule. It does not possess any stereocenters (chiral carbons) or elements of planar or axial chirality. The molecule possesses a plane of symmetry that bisects the pyridine and piperazine rings (in an idealized conformation). Due to the absence of chirality in its structure, this compound will not exhibit any optical activity. Therefore, chiroptical methods are not applicable for the stereochemical assignment of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability.researchgate.netnih.govchemrxiv.orgresearchgate.net
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and stability of N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide. researchgate.netnih.govchemrxiv.orgresearchgate.net These methods provide a detailed picture of the electron distribution and orbital energies, which are fundamental to the molecule's reactivity and intermolecular interactions.
HOMO-LUMO Energy Gap Analysis.irjweb.comnih.govresearchgate.netaimspress.comdergipark.org.tr
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. irjweb.comnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small energy gap indicates a molecule that is more readily polarized and chemically reactive. nih.gov For this compound, a hypothetical HOMO-LUMO analysis could yield the following data:
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
This substantial energy gap would suggest that this compound possesses considerable electronic stability. The HOMO, acting as an electron donor, and the LUMO, as an electron acceptor, are central to charge transfer interactions within the molecule. irjweb.comnih.gov
Molecular Electrostatic Potential (MEP) Mapping.researchgate.netmdpi.comchemrxiv.orgresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map uses a color spectrum to represent different electrostatic potential values on the electron density surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net
For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carboxamide group and the nitrogen atoms of the pyridine (B92270) and piperazine (B1678402) rings, indicating their potential to act as hydrogen bond acceptors. mdpi.comchemrxiv.org Conversely, the hydrogen atoms attached to the methyl group and the piperazine ring would exhibit positive potential (blue), marking them as potential hydrogen bond donors.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes and dynamic behavior of this compound in a simulated environment, such as in solution. This technique allows for the exploration of the molecule's potential energy surface and the identification of its most stable conformations. Understanding the conformational flexibility of the piperazine ring and the rotational freedom around the carboxamide linkage is crucial for predicting how the molecule might interact with a biological target.
Molecular Docking and Protein-Ligand Interaction Prediction (Non-Clinical Targets).mdpi.comresearchgate.nethilarispublisher.complos.orgnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.nethilarispublisher.complos.orgnih.gov In the context of this compound, docking studies against various non-clinical protein targets can help to identify potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com These predictions are invaluable for hypothesis-driven drug design and for understanding the structural basis of a ligand's potential biological activity. For instance, docking this compound into the active site of a hypothetical enzyme could reveal critical interactions with specific amino acid residues, as illustrated in the following table:
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 129 | Hydrogen Bond | 2.8 |
| TYR 237 | π-π Stacking | 4.5 |
| LEU 89 | Hydrophobic | 3.9 |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predicting Molecular Behavior.researchgate.netchemrevlett.comnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. For a series of analogs of this compound, a QSAR study could identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with a specific biological endpoint. chemrevlett.comresearchgate.net This information can then be used to design new molecules with potentially improved activity. A typical QSAR model is represented by an equation, such as:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
The statistical quality of the QSAR model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), which indicate the model's predictive power. researchgate.net
In Silico Prediction of Drug-like Properties and Pharmacokinetic Profiles
Comprehensive searches for publicly available in silico predictions of drug-like properties and pharmacokinetic profiles for the specific compound, this compound, did not yield specific data. While computational studies are common for novel chemical entities in drug discovery, detailed results for this particular molecule are not present in the surveyed scientific literature or chemical databases.
Typically, in silico assessments involve the use of computational models to predict various physicochemical and pharmacokinetic parameters. These predictions are valuable in early-stage drug development for prioritizing candidates and identifying potential liabilities.
For a given compound, such an analysis would generally include:
Drug-like Properties: These are predictions based on the molecular structure to assess its suitability as a potential oral drug candidate. Commonly evaluated parameters include:
Molecular Weight (MW): The mass of the molecule.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.
Hydrogen Bond Donors (HBD): The number of hydrogen atoms attached to electronegative atoms (e.g., oxygen, nitrogen).
Hydrogen Bond Acceptors (HBA): The number of electronegative atoms (e.g., oxygen, nitrogen).
Topological Polar Surface Area (TPSA): The surface area of polar atoms in a molecule, which correlates with cell permeability.
Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness.
Predicted Pharmacokinetic (ADME) Profiles: These predictions estimate how the compound might be absorbed, distributed, metabolized, and excreted by the body. Key predicted parameters often include:
Aqueous Solubility: The predicted solubility of the compound in water.
Intestinal Absorption: The predicted percentage of the compound absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration: A prediction of whether the compound can cross the BBB to enter the central nervous system.
Cytochrome P450 (CYP) Inhibition: Prediction of whether the compound is likely to inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions.
Without specific computational studies on this compound, it is not possible to provide detailed research findings or data tables for its predicted properties. Such an analysis would require dedicated software and methodologies to be performed on the chemical structure of the compound.
Chemical Reactivity and Transformation Studies
Investigation of Reaction Mechanisms Involving the Pyridine-2-carboxamide Moiety
The pyridine-2-carboxamide portion of the molecule presents several sites for potential chemical reactions. The pyridine (B92270) ring, being electron-deficient, is generally susceptible to nucleophilic attack, particularly when activated. Conversely, electrophilic substitution on the pyridine ring is less favorable and typically requires harsh conditions.
The amide group itself is a key reactive center. The lone pair of electrons on the amide nitrogen can participate in resonance with the carbonyl group, which influences its reactivity. The amide bond can undergo hydrolysis under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the elimination of methylamine (B109427) to yield 4-(1-piperazinyl)pyridine-2-carboxylic acid.
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This is followed by the departure of the methylamide anion, which is a poor leaving group and thus this process is generally slower than acid-catalyzed hydrolysis. The subsequent protonation of the resulting carboxylate and methylamide anion yields the final products. youtube.comkhanacademy.org
Furthermore, the pyridine nitrogen can act as a nucleophile and a base, readily forming salts with acids. google.com This protonation can influence the reactivity of the entire ring system.
Reactivity of the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring contains two nitrogen atoms with distinct electronic environments, leading to differential reactivity. The nitrogen atom at position 1 (N1), attached to the pyridine ring, is an aryl amine, and its basicity and nucleophilicity are reduced due to the electron-withdrawing nature of the pyridine ring. The nitrogen atom at position 4 (N4), bearing no substituents in the parent 4-(1-piperazinyl)pyridine-2-carboxamide structure before N-methylation of the carboxamide, is a secondary aliphatic amine and is therefore more basic and nucleophilic.
N-Alkylation and N-Acylation: The more nucleophilic N4 nitrogen is the primary site for reactions such as alkylation and acylation. These reactions are common methods for synthesizing derivatives of piperazine-containing compounds. For instance, N-alkylation can be achieved using alkyl halides, while acylation can be performed with acyl chlorides or anhydrides.
Stability Studies under Various Chemical Conditions Relevant to Research (e.g., pH, oxidation, reduction)
The stability of N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide is a critical factor in its handling, storage, and application in research. Forced degradation studies, which involve subjecting the compound to various stress conditions, are employed to understand its intrinsic stability and degradation pathways. dphen1.comsapub.orgijnrd.org
pH Stability:
Acidic Conditions: The compound is expected to be susceptible to hydrolysis of the amide bond under strong acidic conditions, leading to the formation of 4-(1-piperazinyl)pyridine-2-carboxylic acid and methylamine. The piperazine and pyridine nitrogens will also be protonated, forming salts. Studies on similar piperazinyl quinazoline (B50416) compounds have shown significant decomposition in 0.1 M HCl. nih.gov
Neutral Conditions: In neutral aqueous solutions, the compound is likely to be relatively stable. However, prolonged exposure to water may lead to slow hydrolysis.
Alkaline Conditions: Strong alkaline conditions can also promote amide hydrolysis. Piperazinyl quinazoline derivatives have demonstrated complete degradation in 0.1 M NaOH. nih.gov
Oxidative Stability: The piperazine ring, particularly the aliphatic nitrogen, is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides. google.com Electrochemical studies on piperazine have shown that oxidation can lead to the formation of various products, including those with carbonyl groups within the piperazine ring. mdpi.comelectrochemsci.orgacs.orgresearchgate.net The pyridine ring is generally more resistant to oxidation than the piperazine moiety.
Reductive Stability: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of pyridines to piperidines. youtube.com The choice of catalyst and reaction conditions can influence the degree of reduction. The amide group can also be reduced, typically with strong reducing agents like lithium aluminum hydride, to yield the corresponding amine.
Photostability: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light. espublisher.comresearchgate.netnih.govacs.org The degradation pathways can be complex, potentially involving ring opening and the formation of various smaller molecules. Studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown that these compounds are photolabile. nih.gov
| Condition | Potential Degradation Products |
| Acidic Hydrolysis | 4-(1-piperazinyl)pyridine-2-carboxylic acid, Methylamine |
| Alkaline Hydrolysis | 4-(1-piperazinyl)pyridine-2-carboxylate, Methylamine |
| Oxidation | N-oxides of the piperazine ring, Ring-opened products |
| Reduction | N-Methyl-4-(1-piperazinyl)piperidine-2-carboxamide, (4-(piperazin-1-yl)pyridin-2-yl)methanamine derivatives |
| Photolysis | Complex mixture of degradation products, potentially including ring-opened compounds |
Formation of Key Intermediates and Byproducts in Synthetic Pathways
The synthesis of this compound typically involves the formation of several key intermediates and can be accompanied by the generation of byproducts. A common synthetic strategy involves the reaction of a 4-substituted pyridine-2-carboxamide precursor with N-methylpiperazine or the reaction of 4-(piperazin-1-yl)pyridine-2-carboxamide with a methylating agent.
A plausible synthetic route starts from 4-chloropyridine-2-carboxylic acid. This can be converted to the corresponding N-methylamide, 4-chloro-N-methylpyridine-2-carboxamide, which then undergoes nucleophilic aromatic substitution with piperazine.
Key Intermediates:
4-chloropyridine-2-carboxylic acid: A common starting material.
4-chloro-N-methylpyridine-2-carboxamide: An important intermediate formed by the amidation of the carboxylic acid. nih.gov
4-(piperazin-1-yl)pyridine-2-carboxamide: An intermediate that can be subsequently methylated on the amide nitrogen.
Potential Byproducts:
Bis-adducts: If reacting 4-chloropyridine-2-carboxamide (B108429) with piperazine, there is a possibility of a second molecule of the pyridine derivative reacting with the other nitrogen of piperazine, leading to a dimeric impurity.
Positional Isomers: Depending on the starting materials and reaction conditions, the formation of other isomers could be possible, although the directing effects of the substituents on the pyridine ring generally favor the desired product.
Products of Incomplete Reaction: Unreacted starting materials or intermediates can be present as impurities in the final product.
Over-methylation Products: If methylating 4-(piperazin-1-yl)pyridine-2-carboxamide, methylation could potentially occur on the piperazine nitrogen as well, leading to a quaternary ammonium (B1175870) salt.
A representative synthetic scheme could involve the following steps:
Conversion of 4-chloropyridine-2-carboxylic acid to its acid chloride.
Reaction of the acid chloride with methylamine to form 4-chloro-N-methylpyridine-2-carboxamide.
Nucleophilic substitution of the chlorine atom with piperazine to yield the final product.
| Precursor | Reagent | Key Intermediate/Product | Potential Byproduct |
| 4-chloropyridine-2-carboxylic acid | Thionyl chloride, then Methylamine | 4-chloro-N-methylpyridine-2-carboxamide | Unreacted starting material |
| 4-chloro-N-methylpyridine-2-carboxamide | Piperazine | This compound | Dimeric bis-adduct |
| 4-(piperazin-1-yl)pyridine-2-carboxamide | Methylating agent (e.g., methyl iodide) | This compound | N,N'-dimethylpiperazinium salt |
Mechanistic Investigations of Molecular Interactions Non Clinical Focus
Ligand Binding Studies with Isolated Biological Macromolecules
Derivatives of pyridine (B92270) carboxamide and piperazine (B1678402) have been widely investigated for their ability to bind to and modulate the function of various isolated biological macromolecules, including enzymes and receptors.
Pyridine Carboxamide Derivatives as Enzyme Inhibitors:
A significant body of research has focused on the enzyme inhibitory potential of pyridine carboxamide derivatives. For instance, a series of these compounds has been evaluated for their ability to inhibit urease, a nickel-dependent metalloenzyme. The inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50), has been shown to be influenced by the nature and position of substituents on the pyridine ring. In one study, a 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide derivative demonstrated potent urease inhibition with an IC50 value of 1.07 ± 0.043 µM, while a related pyridine 2-yl-methylene hydrazine carboxamide showed an IC50 of 2.18 ± 0.058 µM. nih.gov These values are notably more potent than the standard inhibitor thiourea, which has an IC50 of 18.93 ± 0.004 µM. nih.gov
Another class of enzymes targeted by pyridine carboxamide derivatives is succinate (B1194679) dehydrogenase (SDH). A novel derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, exhibited an IC50 value of 5.6 mg/L (17.3 µM) against SDH from Botrytis cinerea, which is comparable to the commercial fungicide thifluzamide (B1681302) (IC50 = 7.61 mg/L, 14.4 µM). jst.go.jp
Furthermore, certain pyridine-2-carboxamide analogues have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy. nih.gov One such compound displayed strong HPK1 inhibitory activity and excellent kinase selectivity. nih.gov
Interactive Data Table: Urease Inhibition by Pyridine Carboxamide Derivatives
| Compound | Substitution Details | IC50 (µM) |
| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | Meta-Cl on pyridine ring of carbothioamide | 1.07 ± 0.043 |
| Pyridine 2-yl-methylene hydrazine carboxamide | Unsubstituted pyridine ring of carboxamide | 2.18 ± 0.058 |
| Ortho-CH3 substituted pyridine carbothioamide | Ortho-CH3 on pyridine ring of carbothioamide | 6.41 ± 0.023 |
| Ortho-CH3 substituted pyridine carboxamide | Ortho-CH3 on pyridine ring of carboxamide | 3.41 ± 0.011 |
| Meta-Cl substituted pyridine carboxamide | Meta-Cl on pyridine ring of carboxamide | 4.07 ± 0.003 |
| Thiourea (Standard) | Not Applicable | 18.93 ± 0.004 |
Piperazine Derivatives as Receptor Ligands:
Piperazine derivatives have been extensively studied for their affinity to various receptors, particularly dopamine (B1211576) and glutamate (B1630785) receptors. The binding affinity is typically quantified by the inhibition constant (Ki) or the dissociation constant (KD).
In studies involving dopamine D2 and D3 receptors, N-substitution on the piperazine ring with various heterocyclic moieties has been shown to significantly influence binding affinity. For example, an indole (B1671886) amide derivative exhibited a high affinity for the D3 receptor with a Ki value of 1.67 nM. nih.gov The enantiomers of one potent racemic compound showed differential activity, with the (-)-enantiomer displaying higher affinity for both D2 (Ki = 47.5 nM) and D3 (Ki = 0.57 nM) receptors compared to the (+)-enantiomer (Ki = 113 nM for D2, 3.73 nM for D3). nih.gov
Piperazine-2,3-dicarboxylic acid derivatives have been investigated as antagonists of NMDA and kainate receptors. These compounds show a preference for GluN2C and GluN2D subunits of the NMDA receptor over GluN2A and GluN2B. nih.gov Certain N1-substituted derivatives also demonstrate selective antagonism for GluK1-containing kainate receptors. nih.gov
Interactive Data Table: Dopamine Receptor Binding Affinities of Piperazine Derivatives
| Compound | Receptor | Ki (nM) |
| 5-substituted indole amide derivative | D3 | 1.67 |
| (-)-10e enantiomer | D2 | 47.5 |
| (-)-10e enantiomer | D3 | 0.57 |
| (+)-10e enantiomer | D2 | 113 |
| (+)-10e enantiomer | D3 | 3.73 |
| Indole derivative with piperazine (22) | D2 | 30 |
| Indole derivative with piperazine (22) | D3 | 2 |
The precise binding modes of these derivatives are often elucidated through a combination of experimental and computational techniques. While crystallographic data for the specific compound is scarce, molecular docking studies have provided valuable hypotheses regarding their interaction with biological targets.
For pyridine carboxamide derivatives inhibiting urease, docking studies suggest that hydrogen bonding, π-π stacking, and van der Waals interactions are crucial for enzyme inhibition. nih.gov Similarly, the binding mode of a pyridine carboxamide inhibitor with succinate dehydrogenase from Botrytis cinerea was investigated using molecular docking, which indicated stable hydrogen bonds and hydrophobic interactions within the active site. nih.gov
In the case of piperazine derivatives targeting dopamine receptors, the basicity of the piperazine nitrogen atoms is thought to play a role in receptor interaction, although a loss of basicity in some amide derivatives did not negatively impact their affinity, suggesting that these nitrogen atoms may not be directly involved in hydrogen bonding or ionic interactions with the receptors. nih.gov
Cellular Pathway Modulation Studies in Non-Human Cell Lines
Investigations into how these compounds affect cellular pathways are critical to understanding their mechanism of action at a systems level.
Studies on pyridine carboxamide derivatives have identified specific molecular targets within pathogenic organisms. For example, the antimycobacterial activity of the pyridine carboxamide MMV687254 against Mycobacterium tuberculosis is dependent on its hydrolysis by the amidase AmiC, indicating it is a prodrug. asm.orgnih.gov This activation is a key mechanistic step. Further investigation into this class of compounds suggests a potential interaction with mycobacterial methionine-tRNA synthetase. researchgate.net
In cellular models, the effects of these compounds can be observed through various responses. The pyridine carboxamide derivative MMV687254 has been shown to inhibit the growth of M. tuberculosis within macrophages in a bactericidal manner. nih.gov This effect is associated with the induction of autophagy in the host macrophages. asm.orgnih.gov
In Vitro Antimicrobial Studies Against Non-Human Pathogens (e.g., bacterial strains, fungi, parasites)
Both pyridine carboxamide and piperazine derivatives have demonstrated a broad spectrum of in vitro activity against a variety of non-human pathogens.
Pyridine Carboxamide Derivatives:
This class of compounds has shown notable activity against bacteria and fungi. A pyridine carboxamide derivative, MMV687254, was found to be specifically active against Mycobacterium tuberculosis and Mycobacterium bovis BCG, with minimum inhibitory concentration (MIC) values in the range of 1.56–3.125 μM against various drug-resistant clinical strains of M. tuberculosis. asm.org However, it was inactive against a panel of other bacteria including Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. asm.orgnih.gov
In the realm of antifungal research, novel pyridine carboxamide derivatives have been synthesized and evaluated against several plant pathogens. One compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, showed a 76.9% inhibition rate against Botrytis cinerea at a concentration of 50 mg/L. jst.go.jpnih.gov
Furthermore, some thiopicolinamide derivatives, a subset of pyridine carboxamides, have demonstrated antiplasmodial activity against Plasmodium falciparum, with one compound exhibiting a submicromolar IC50 of 142 nM. researchgate.net
Piperazine Derivatives:
Piperazine-containing compounds are well-represented in antimicrobial research. A series of triazole compounds with piperazine side chains showed in vitro antifungal activity against eight human pathogenic fungi, including strains of Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov The MIC80 value of some of these compounds against C. albicans was four times lower than that of the standard drug fluconazole. nih.gov
Substituted piperazine derivatives have also been screened for antibacterial activity against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, with many showing significant antimicrobial properties. researchgate.net Another study on N-phenylpiperazine derivatives reported inhibitory activity against Staphylococcus aureus and four mycobacterial strains. nih.gov
Interactive Data Table: Antimicrobial Activity of Pyridine Carboxamide and Piperazine Derivatives
| Compound Class | Pathogen | Activity Metric | Value (µM or other) |
| Pyridine Carboxamide (MMV687254) | M. tuberculosis (resistant) | MIC | 1.56–3.125 µM |
| Pyridine Carboxamide (3f) | Botrytis cinerea | % Inhibition | 76.9% at 50 mg/L |
| Thiopicolinamide (13i) | Plasmodium falciparum | IC50 | 0.142 µM |
| Piperazine-Triazole (1d, 1i) | Candida albicans | MIC80 | 0.25 µg/mL |
| N-phenylpiperazine derivative | M. kansasii | MIC | 15.0 - 15.4 µM |
Mechanisms of Action against Microbial Targets (e.g., efflux pumps, DNA gyrase)
Research into pyridine carboxamide and pyridylpiperazine derivatives, classes to which N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide belongs, has identified two primary mechanisms of antimicrobial action: inhibition of DNA gyrase and disruption of efflux pumps.
DNA Gyrase Inhibition:
A class of related compounds, piperidine-4-carboxamides (P4Cs), has been identified as a novel class of mycobacterial DNA gyrase inhibitors. nih.govnih.gov Studies on the P4C compound MMV688844 and its more potent analog, 844-TFM, have demonstrated their efficacy against Mycobacterium abscessus, an intrinsically multidrug-resistant opportunistic pathogen. nih.govnih.gov The mechanism was confirmed through the generation of spontaneous resistant mutants, which emerged at a frequency of 10⁻⁸/CFU. nih.govnih.gov Subsequent genetic analysis of these resistant strains revealed missense mutations in gyrA and gyrB, the genes that encode the subunits of DNA gyrase. nih.govnih.gov
Biochemical assays using recombinant M. abscessus DNA gyrase confirmed that P4Cs inhibit the supercoiling activity of the wild-type enzyme but not the mutant versions found in resistant strains. nih.gov Further mechanistic insight was gained using reporter strains, which showed that P4Cs induce the recA promoter. nih.govnih.gov This indicates that, similar to fluoroquinolones, the inhibition of DNA gyrase by P4Cs leads to DNA damage, triggering the SOS response pathway. nih.gov Biochemical studies showed that the 50% inhibitory concentration (IC₅₀) of 844-TFM against DNA gyrase was 1.9 µM, while the parent compound MMV688844 had an IC₅₀ of 4.6 µM. nih.gov
Table 1: Inhibition of M. abscessus DNA Gyrase by Piperidine-4-Carboxamides
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MMV688844 (844) | DNA Gyrase | 4.6 | nih.gov |
| 844-TFM | DNA Gyrase | 1.9 | nih.gov |
Efflux Pump Inhibition:
Pyridylpiperazine-based compounds have been investigated as potent allosteric inhibitors of Resistance-Nodulation-Division (RND)-type multidrug efflux pumps, which are critical for antibiotic resistance in Gram-negative bacteria. embopress.orgnih.gov These pumps, such as the AcrAB-TolC system in Enterobacterales, actively extrude antibiotics from the bacterial cell. embopress.orgnih.gov Pyridylpiperazine inhibitors function by binding to a distinct allosteric pocket located in the transmembrane domain of the AcrB protein, which is a key component of the pump. embopress.orgnih.gov This binding event blocks the functional catalytic cycle of the pump, preventing the extrusion of antibiotics and thereby increasing their intracellular concentration and potentiating their activity. embopress.orgnih.gov
Structure-activity relationship (SAR) studies have provided insights into the chemical features required for this activity. For instance, research on one series of pyridylpiperazine inhibitors showed that adding a methyl group to the basic nitrogen of the piperazine ring could lead to a loss of potency, suggesting potential steric hindrance at the binding site. nih.gov The development of optimized compounds, such as BDM91288, has led to potent inhibitors capable of reverting antibiotic resistance mediated by the overexpression of acrAB-tolC. embopress.orgnih.gov
Preclinical In Vivo Studies in Non-Human Organisms (focused on mechanistic understanding, not safety/efficacy)
To validate the mechanistic understanding of efflux pump inhibition in vivo, preclinical studies have been conducted using non-human organisms. A key study investigated the efficacy of the pyridylpiperazine-based AcrB efflux pump inhibitor BDM91288 in a murine model of lung infection. embopress.orgnih.gov
In this proof-of-concept study, mice were infected with Klebsiella pneumoniae. embopress.orgnih.gov The subsequent administration of the antibiotic levofloxacin (B1675101) was compared with a combination therapy of levofloxacin and orally administered BDM91288. embopress.orgnih.gov The results demonstrated that the combination therapy significantly potentiated the in vivo efficacy of levofloxacin. embopress.orgnih.gov This outcome provides strong evidence that by inhibiting the AcrAB-TolC efflux pump in vivo, BDM91288 increases the effective concentration of levofloxacin at the site of infection, leading to a greater reduction in bacterial load. embopress.orgnih.gov This study confirms that the mechanism of efflux pump inhibition observed in in vitro assays translates to a tangible therapeutic benefit in a live animal model, validating the pump as a viable target for antibiotic potentiation. embopress.orgnih.gov
Another study involving different compound classes—tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues—demonstrated bactericidal efficacy in an acute murine model of tuberculosis. plos.org The mechanism of action for these compounds was linked to the essential mmpL3 gene through the analysis of spontaneous resistant mutants, providing in vivo validation of the molecular target. plos.org
Table 2: Preclinical In Vivo Mechanistic Study of a Pyridylpiperazine Efflux Pump Inhibitor
| Compound | Organism Model | Pathogen | Co-administered Antibiotic | Mechanistic Finding | Reference |
|---|---|---|---|---|---|
| BDM91288 | Murine lung infection model | Klebsiella pneumoniae | Levofloxacin | Significantly potentiated the in vivo efficacy of levofloxacin, confirming the mechanism of AcrB efflux pump inhibition. | embopress.orgnih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Modification of the Pyridine-2-carboxamide Scaffold and Resulting Effects on Molecular Interactions
The pyridine-2-carboxamide scaffold is a pivotal component of the molecule, and its modification can significantly impact its binding affinity and efficacy. Research on related pyridine (B92270) carboxamide-based compounds has provided insights into the potential effects of such modifications.
Systematic alterations to the pyridine ring, such as the introduction of various substituents, can influence the electronic properties and steric profile of the molecule. For instance, in a series of pyridine carboxamide derivatives investigated for anti-tubercular activity, the nature and position of substituents on a related scaffold were found to be critical for their inhibitory action. While direct SAR data on N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide is limited, findings from analogous series can be extrapolated.
A hypothetical exploration of substitutions on the pyridine-2-carboxamide scaffold of the target compound, based on general principles observed in similar molecules, is presented in the table below.
| Modification on Pyridine Ring | Predicted Effect on Molecular Interactions |
| Introduction of a small alkyl group at C3 | May enhance hydrophobic interactions within the binding site. |
| Addition of a halogen atom at C5 | Could introduce halogen bonding capabilities and alter electronic distribution. |
| Substitution with a bulky group at C6 | May lead to steric hindrance, potentially reducing binding affinity. |
| Replacement of pyridine with another heterocycle | Would significantly alter the electronic and steric properties, likely impacting activity. |
It is important to note that these are predictive effects based on SAR studies of related compounds, and empirical testing would be required to validate these hypotheses for this compound.
Exploration of Substituent Effects on the Piperazine (B1678402) Ring and Their Impact on Activity
The piperazine ring serves as a versatile linker and its substitution offers a wide range of possibilities for modulating the compound's properties. The nitrogen atoms of the piperazine ring are key points for modification, allowing for the introduction of various functionalities that can influence solubility, lipophilicity, and target engagement.
In a study of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, modifications on a phenyl ring attached to the piperazine moiety significantly affected their anti-tubercular activity. For instance, the presence of a p-bromo or an o-methyl group on the phenyl ring was well-tolerated and, in some cases, led to enhanced activity. rsc.org Conversely, replacing the phenyl ring with a heterocyclic moiety resulted in a loss of activity. rsc.org
Applying these principles to this compound, we can infer that substitutions on the second nitrogen of the piperazine ring (N4) are critical. The existing methyl group could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding site.
The following table summarizes the potential impact of various substituents on the piperazine ring, drawing from SAR data of analogous compounds.
| Substituent at Piperazine N4 | Potential Impact on Activity | Rationale based on Analogous Compounds |
| Hydrogen (unsubstituted) | May alter basicity and potential for hydrogen bonding. | In some series, unsubstituted piperazine shows different activity profiles. |
| Ethyl or larger alkyl groups | Could explore the size of a hydrophobic pocket. | In a series of M1 antagonists, N-propyl congeners showed reasonable activity. nih.gov |
| Phenyl or substituted phenyl | May introduce additional π-stacking or hydrophobic interactions. | Studies on related compounds show that aryl substituents can significantly modulate activity. rsc.org |
| Heterocyclic ring | Could introduce specific interactions (e.g., hydrogen bonding) and alter physicochemical properties. | Replacement with heterocyclic moieties has been shown to impact activity, sometimes negatively. rsc.org |
These explorations highlight the importance of the piperazine moiety as a key determinant of the pharmacological profile of this class of compounds.
Conformational Restriction and Flexibility Studies and Their Influence on Molecular Recognition
The three-dimensional conformation of this compound is a critical factor in its ability to bind to its biological target. The molecule possesses a degree of flexibility around the rotatable bonds connecting the pyridine, carboxamide, and piperazine moieties. Understanding the preferred conformation for optimal activity is a key aspect of SPR analysis.
Conformational restriction can be achieved by introducing cyclic structures or bulky groups that limit the number of accessible conformations. This can lead to an increase in binding affinity by reducing the entropic penalty upon binding. Conversely, maintaining a certain degree of flexibility might be necessary to allow for an induced fit into the binding site.
Studies on related piperazine-containing compounds have shown that the orientation of the piperazine ring and its substituents can be crucial for activity. The chair conformation of the piperazine ring is generally favored, but the orientation of the substituents (axial vs. equatorial) can be influenced by the nature of the surrounding groups.
Computational modeling and NMR studies are often employed to investigate the conformational preferences of such molecules and to correlate them with their biological activity. These studies can help in designing more rigid analogs that lock the molecule in its bioactive conformation, potentially leading to more potent and selective compounds.
Positional Isomerism Studies and Activity Profiles
The relative positions of the substituents on the pyridine ring can have a profound impact on the biological activity of the molecule. In the case of this compound, the carboxamide group is at the 2-position and the piperazinyl group is at the 4-position. Moving these groups to other positions on the pyridine ring would create positional isomers with potentially different pharmacological profiles.
For example, moving the piperazinyl group to the 3- or 5-position would alter the spatial relationship between the piperazine moiety and the carboxamide group. This change in geometry could affect how the molecule interacts with its target, potentially leading to a decrease or an increase in activity, or even a change in the mode of action.
Similarly, shifting the N-methyl-carboxamide group to the 3-position (nicotinamide derivative) or the 4-position (isonicotinamide derivative) would result in isomers with different electronic and steric properties. The position of the carboxamide group influences the directionality of its hydrogen bonding capabilities and its interaction with adjacent functionalities.
Development of Analogues and Derivatives for Research Applications
Design and Synthesis of N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide Analogues for Specific Research Probes
The rational design of analogues based on the this compound scaffold is a key strategy for developing selective probes to investigate biological systems. The core structure, featuring a pyridine-2-carboxamide moiety linked to a piperazine (B1678402) ring at the 4-position, offers multiple sites for chemical modification. Researchers typically focus on three main regions for derivatization: the pyridine (B92270) ring, the piperazine ring, and the N-methylcarboxamide group.
Synthetic approaches to these analogues often begin with a functionalized pyridine precursor, such as 2-chloro-5-nitropyridine. A common synthetic route involves the nucleophilic aromatic substitution reaction where the piperazine moiety is introduced onto the pyridine ring. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine can yield a pyridinylpiperazine intermediate. nih.gov Subsequent chemical steps can then be used to build the rest of the molecule.
Modifications are strategically planned to explore structure-activity relationships (SAR). For example, introducing various substituents on the phenyl ring of related benzamide (B126) derivatives has been shown to significantly influence biological activity. rsc.org While direct studies on this compound are not extensively detailed in available literature, the principles of analogue design can be inferred from similar structures. Key modifications might include:
Substitution on the Piperazine Ring: The secondary amine of the piperazine ring is a common site for derivatization. Acylation or alkylation at this position can introduce a wide range of functional groups, altering the molecule's steric and electronic properties to fine-tune its interaction with a biological target.
Modification of the Pyridine Ring: Introducing substituents onto the pyridine ring can modulate the electronic nature of the scaffold, affecting its binding affinity and selectivity.
Alteration of the Carboxamide Group: The N-methyl group can be replaced with other alkyl or aryl groups to explore the spatial requirements of the binding pocket.
These synthetic strategies allow for the creation of a library of analogues, which can then be screened to identify probes with high affinity and selectivity for a specific biological target, such as a receptor or enzyme.
Incorporation of this compound into Hybrid Molecules
The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful tool in drug discovery and chemical biology. The this compound scaffold serves as an attractive building block for creating such hybrid molecules due to its favorable physicochemical properties and synthetic tractability.
The coupling of different pharmacologically important scaffolds can lead to hybrid molecules with enhanced or novel biological activities. nih.gov The piperazine moiety within the this compound structure provides a convenient linker point for attaching other molecular entities.
The synthesis of these hybrids often involves multi-step reaction sequences. For example, a common approach is to first synthesize the core pyridylpiperazine structure and then couple it to another bioactive molecule. This can be achieved through standard coupling chemistries, such as amide bond formation or click chemistry. Research on related structures, such as 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, has demonstrated the feasibility of synthesizing hybrids by reacting the piperazine intermediate with various chloro-N-arylacetamides. nih.gov This approach generates molecules that combine the features of the pyridylpiperazine core with those of the appended moiety, potentially leading to synergistic effects or the ability to interact with multiple biological targets simultaneously.
| Hybridization Strategy | Synthetic Approach | Potential Research Application |
| Amide Bond Linkage | Coupling of the piperazine amine with a carboxylic acid-containing pharmacophore using standard coupling agents (e.g., EDC, HOBt). rsc.org | Development of dual-target inhibitors or probes with enhanced binding affinity. |
| Click Chemistry | Functionalization of the piperazine with an alkyne or azide, followed by a copper-catalyzed cycloaddition with a complementary tagged molecule. | Modular synthesis of a diverse library of hybrid probes for high-throughput screening. |
| Urea/Thiourea Linkage | Reaction of the piperazine amine with an isocyanate or isothiocyanate of another bioactive compound. | Creation of probes with specific hydrogen bonding capabilities for target interaction. |
Development of Bioconjugates for Targeted Delivery in Research Models
Bioconjugation, the process of linking a small molecule to a biomolecule such as a peptide, antibody, or oligonucleotide, is a critical technology for achieving targeted delivery in research and therapeutic contexts. The this compound structure can be adapted for bioconjugation to direct its action to specific cells or tissues in research models.
To create a bioconjugate, the parent compound must first be functionalized with a reactive handle that can form a stable covalent bond with a biomolecule. This typically involves modifying the piperazine ring to introduce a linker with a terminal functional group, such as a carboxylic acid, amine, maleimide, or alkyne.
The choice of linker and conjugation chemistry is crucial and depends on the nature of the biomolecule and the desired stability of the resulting conjugate. For example:
An amine-functionalized analogue can be coupled to a protein's lysine (B10760008) residues.
A maleimide-containing derivative can react specifically with cysteine residues.
An alkyne-functionalized probe can be attached to an azide-modified biomolecule via click chemistry, offering high efficiency and orthogonality.
Once synthesized, these bioconjugates can be used in research models to investigate biological processes with high precision. For instance, a fluorescently-labeled analogue of this compound conjugated to a cell-penetrating peptide could be used to visualize its subcellular localization. Similarly, conjugation to a tumor-targeting antibody could enable the specific delivery of the compound to cancer cells in an animal model, allowing for the study of its effects in a targeted manner. While specific examples for this compound are not prominent in the literature, the established principles of bioconjugation are broadly applicable to this scaffold.
Future Directions in Research
Emerging Methodologies for Synthesis and Derivatization
The synthesis of polysubstituted pyridines and the functionalization of piperazine (B1678402) rings are central to creating novel analogs of N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide. Future efforts will likely focus on moving beyond traditional multi-step syntheses towards more efficient and versatile methodologies.
Recent progress in C–H activation and transition metal-catalyzed chemistry has expanded the toolkit for decorating pyridine (B92270) rings. nih.gov These approaches could allow for the direct introduction of functional groups onto the pyridine core of the target molecule, bypassing the need for pre-functionalized starting materials. Similarly, advanced hydrogenation and reduction techniques, including both metal- and organocatalysis, are making the synthesis of complex piperidine (B6355638) and piperazine derivatives more efficient. mdpi.com One-pot processes that combine hydrogenation and functionalization are becoming increasingly popular as they reduce synthesis time and cost. mdpi.com
Future synthetic strategies may also employ novel cyclization methods. For instance, the Truce–Smiles rearrangement has been used to create tetrasubstituted pyridines from amino acid-based precursors under mild conditions. nih.gov Such innovative cyclization cascades could be adapted to build the core pyridine structure with greater control over substituent placement.
Table 1: Emerging Synthesis Methodologies
| Methodology | Description | Potential Application for Derivatization |
|---|---|---|
| C-H Activation | Direct functionalization of carbon-hydrogen bonds on the pyridine ring, often using transition metal catalysts. | Introduction of new substituents onto the pyridine core to modulate electronic and steric properties. |
| One-Pot Hydrogenation/Functionalization | Combination of pyridine ring reduction and subsequent functionalization in a single reaction vessel. | Efficient synthesis of diverse piperazine analogs with various substituents. mdpi.com |
| Novel Cyclization Cascades | Multi-step reactions, like the Truce-Smiles rearrangement, that form the heterocyclic core in a single, controlled sequence. | Construction of highly substituted pyridine scaffolds for structure-activity relationship studies. nih.gov |
| Radical-Mediated Cyclization | Intramolecular cyclization of linear precursors initiated by radical species to form piperidine/piperazine rings. | Creation of complex, polycyclic derivatives for exploring new chemical space. mdpi.com |
Advanced Computational Approaches for Predictive Modeling of Interactions
Computational chemistry is an indispensable tool for accelerating the design and optimization of bioactive molecules. For compounds like this compound, advanced computational methods can provide deep insights into molecular interactions, guiding the synthesis of more potent and selective derivatives.
Density Functional Theory (DFT) calculations have been used to investigate the structural and electronic properties of related pyridine carboxamide systems. mdpi.combendola.com These quantum-chemical calculations can help understand reaction mechanisms, such as the influence of substituent positions on reaction yields, by estimating parameters like hydrogen bond breaking energies. mdpi.com For the target compound, DFT could be used to predict its conformational preferences and electronic distribution, which are key determinants of its interaction with biological macromolecules.
Molecular docking and molecular dynamics (MD) simulations are powerful techniques for predicting how a ligand binds to a protein target. researchgate.netmdpi.commdpi.com These methods have been applied to pyridine carboxamide derivatives to identify potential binding modes with targets like urease and various kinases. researchgate.netmdpi.com By building homology models of target proteins and simulating the binding of this compound and its virtual derivatives, researchers can prioritize compounds for synthesis. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and π–π stacking, that contribute to binding affinity and selectivity. mdpi.commdpi.com
Table 2: Computational Modeling Techniques
| Technique | Application | Predicted Parameters |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. | Optimized molecular geometry, reaction energy barriers, global chemical reactivity descriptors (HOMO/LUMO energies). mdpi.combendola.com |
| Molecular Docking | Predicting the preferred binding orientation of a ligand to a target protein. | Binding affinity scores, identification of key interacting residues, prediction of binding modes. mdpi.commdpi.com |
| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules over time to assess the stability of ligand-protein complexes. | Stability of binding interactions, conformational changes in the protein or ligand, calculation of binding free energies. researchgate.net |
Identification of Novel Research Applications in Material Science or Chemical Biology
The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its ability to interact with a wide range of biological targets. mdpi.comasm.org Future research will likely explore the potential of this compound and its derivatives as specific research tools and probes.
In chemical biology, derivatives of this compound could be developed as inhibitors for enzymes implicated in disease. Pyridine carboxamides have been identified as promising leads against Mycobacterium tuberculosis and as potent urease inhibitors. mdpi.comasm.org The piperazine moiety is also a common feature in kinase inhibitors. researchgate.net By systematically modifying the substituents on both the pyridine and piperazine rings, new derivatives could be optimized as selective inhibitors for specific kinases or microbial enzymes, serving as valuable tools to probe their biological functions.
While less explored, potential applications in material science could also emerge. Pyridine and piperazine derivatives can act as ligands in the formation of metal-organic frameworks (MOFs) or as monomers in the synthesis of functional polymers. The nitrogen atoms in the pyridine and piperazine rings can coordinate with metal ions, suggesting that this compound could be investigated as a building block for novel coordination polymers with interesting catalytic or adsorptive properties.
Addressing Challenges in Compound Design for Enhanced Specificity in Research Tools
A primary challenge in developing research tools based on a common scaffold is achieving high specificity for the desired biological target to avoid off-target effects. mdpi.com For this compound, enhancing specificity will require a strategic and integrated approach combining synthesis, biological evaluation, and computational modeling.
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecule affect its activity and selectivity. nih.gov For example, research on related N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides showed that altering the substituents on the terminal aromatic ring and the length of the alkyl linker could modulate selectivity between different cytochrome P450 enzymes. nih.gov A similar systematic approach for this compound would involve creating a library of analogs with variations at the N-methyl group, the piperazine ring, and the pyridine core.
Computational approaches can guide this process by predicting which modifications are most likely to enhance specificity. By comparing the binding pockets of the target and off-target proteins, researchers can design derivatives that exploit subtle differences to achieve selective binding. For instance, introducing bulky groups might create steric clashes in the binding sites of off-target proteins while being accommodated by the primary target. This structure-guided design approach is essential for refining lead compounds into highly specific chemical probes. researchgate.net
Q & A
Q. What synthetic strategies are recommended for synthesizing N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide with high purity?
Methodological Answer: The synthesis of carboxamide derivatives typically involves coupling reactions using activating agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) to facilitate amide bond formation . Key considerations include:
- Solvent selection : Dichloromethane (CH₂Cl₂) is often used for its inertness and solubility properties.
- Temperature control : Reactions are initiated at 0°C to minimize side reactions, then stirred at room temperature.
- Purification : Column chromatography with silica gel and gradient elution (e.g., 0–10% methanol in dichloromethane) ensures high purity (>95% by HPLC) .
- Yield optimization : Stoichiometric ratios (e.g., 1:1.5 molar ratio of substrate to coupling agent) and reaction time (10–12 hours) are critical .
Q. How can researchers validate the structural integrity of synthesized derivatives?
Methodological Answer: Comprehensive characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 600 MHz in DMSO-d₆ or CDCl₃) confirm substituent positions and stereochemistry. For example, δ 8.82 ppm (d, J = 5.1 Hz) may indicate pyrimidine protons, while δ 3.96 ppm (t) suggests piperazine ring protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weights (e.g., [M+H]+ with <1 ppm error) .
- Infrared Spectroscopy (IR) : Peaks at ~1620–1630 cm⁻¹ confirm C=O stretching in carboxamide groups .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard classification : Acute toxicity (oral, dermal, inhalation Category 4) mandates fume hood use and personal protective equipment (gloves, lab coat) .
- Emergency procedures : Immediate decontamination with water for skin contact and medical consultation for inhalation exposure .
- Storage : Store in sealed containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-verification : Compare NMR shifts with analogous compounds (e.g., δ 166.97 ppm in ¹³C NMR for carboxamide C=O ).
- Computational modeling : Density Functional Theory (DFT) predicts NMR/IR spectra to resolve ambiguities in peak assignments.
- X-ray crystallography : For crystalline derivatives, single-crystal X-ray analysis provides definitive bond lengths and angles .
Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent modulation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aromatic rings to enhance target binding. For example, 3-nitrobenzenesulfonyl groups improve enzyme inhibition .
- Piperazine ring modifications : Replace piperazine with morpholine or pyrrolidine to alter lipophilicity and bioavailability .
- Bioisosteric replacement : Substitute pyridine with pyrazine or thiophene to maintain pharmacophore geometry while improving solubility .
Q. How can researchers resolve contradictions in biological assay results across derivatives?
Methodological Answer:
- Dose-response curves : Use IC₅₀/EC₅₀ values to compare potency. For example, derivatives with 4-(trifluoromethyl) groups may show 10-fold higher activity than nitro-substituted analogs .
- Off-target profiling : Screen against related enzymes (e.g., kinases, GPCRs) to rule out non-specific effects .
- Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) in triplicate experiments .
Q. What computational tools predict physicochemical properties relevant to drug design?
Methodological Answer:
- Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors using software like ChemAxon .
- Collision Cross Section (CCS) : Ion mobility-mass spectrometry predicts CCS values (e.g., 154.5 Ų for [M+H]+) to optimize pharmacokinetics .
- ADMET prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
